molecular formula C11H15NO4 B1588312 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 744193-65-5

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B1588312
CAS No.: 744193-65-5
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-JTQLQIEISA-N
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Description

Molecular Structure and Stereochemistry

Structural Elucidation and IUPAC Nomenclature

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group (-NH₂) and a 3,5-dimethoxyphenyl aromatic ring at the β-carbon (Figure 1). Its IUPAC name is (3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid , reflecting the stereochemical configuration (R) at the chiral center. The molecular formula is C₁₁H₁₅NO₄ , with a molecular weight of 225.24 g/mol .

The compound’s structure comprises:

  • A carboxylic acid group (-COOH) at the α-position.
  • A chiral β-carbon bonded to an amino group (-NH₂) and a 3,5-dimethoxyphenyl moiety.
  • Two methoxy (-OCH₃) groups at the 3- and 5-positions of the phenyl ring, creating a symmetrical substitution pattern.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
IUPAC Name (3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
CAS Number 744193-65-5
Chiral Centers 1 (β-carbon)

Stereochemical Configuration and Chiral Center Analysis

The chiral β-carbon adopts an R-configuration according to the Cahn-Ingold-Prelog priority rules. The substituents are prioritized as follows:

  • Amino group (-NH₂) (highest priority due to nitrogen’s atomic number).
  • 3,5-Dimethoxyphenyl group (aromatic ring with two methoxy substituents).
  • Carboxylic acid (-COOH) (treated as -COO⁻ for priority assignment).
  • Methylene (-CH₂-) group.

The spatial arrangement places the amino group, phenyl ring, and carboxylic acid in a tetrahedral geometry, with the R-configuration dictating their orientation. This stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Three-Dimensional Conformation and Spatial Arrangement

The 3,5-dimethoxyphenyl group adopts a planar conformation due to resonance stabilization of the aromatic ring. The methoxy groups project perpendicular to the ring plane, creating steric bulk that influences molecular packing and solubility. The β-carbon’s chiral configuration forces the amino and carboxylic acid groups into distinct spatial positions, enabling hydrogen bonding with proximal molecules or receptors.

Computational models reveal a twisted conformation between the phenyl ring and the propanoic acid chain, minimizing steric clashes between the methoxy groups and the amino-carboxylic acid backbone. This conformation enhances stability in polar solvents, where intramolecular hydrogen bonding between the -NH₂ and -COOH groups is possible.

Structural Comparison with Similar β-Amino Acids

This compound belongs to a class of aryl-substituted β-amino acids , which differ in aryl group substitution patterns and stereochemistry. Key comparisons include:

  • (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid :

    • Lacks the 5-methoxy group, reducing steric hindrance and electron-donating effects.
    • Molecular formula: C₁₀H₁₃NO₃.
  • (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid :

    • Enantiomer with opposite configuration at the β-carbon, leading to distinct biological target interactions.
  • 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid :

    • Methoxy groups at positions 3 and 4 create an unsymmetrical substitution pattern, altering electronic properties.

Table 2: Structural Comparison of β-Amino Acid Derivatives

Compound Molecular Formula Substituent Positions Chiral Configuration
This compound C₁₁H₁₅NO₄ 3,5-OCH₃ R
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid C₁₀H₁₃NO₃ 3-OCH₃ R
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid C₁₁H₁₅NO₄ 3,4-OCH₃ Racemic

The 3,5-dimethoxy substitution in the title compound enhances electron density on the phenyl ring compared to monosubstituted analogs, influencing π-π stacking interactions in biological systems. Additionally, the symmetrical substitution minimizes steric strain, improving conformational stability relative to 3,4-dimethoxy derivatives.

Properties

CAS No.

744193-65-5

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

HUPNLRFWWQFWCS-JTQLQIEISA-N

SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid generally follows a multi-step process starting from commercially available precursors, primarily 3,5-dimethoxybenzaldehyde.

Step Reaction Description Reagents/Conditions Outcome
1 Conversion of aldehyde to nitrile intermediate 3,5-Dimethoxybenzaldehyde + hydroxylamine hydrochloride + sodium acetate Formation of 3,5-dimethoxybenzaldoxime followed by dehydration to nitrile
2 Reduction of nitrile to amine Hydrogen gas (H2) + Pd/C catalyst Conversion of nitrile group to primary amine
3 Strecker synthesis for amino acid formation Potassium cyanide + ammonium chloride Formation of α-amino acid with 3,5-dimethoxyphenyl substituent
4 Chiral resolution or asymmetric synthesis Use of chiral catalysts or resolution agents Isolation of (R)-enantiomer

This synthetic pathway is well-established in laboratory and industrial settings, with optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and stereoselectivity.

Protection and Functional Group Manipulation

In some synthetic protocols, the amino group is protected to prevent side reactions during multi-step synthesis. A common protecting group used is the tert-butoxycarbonyl (Boc) group.

Step Reaction Description Reagents/Conditions Outcome
Amino group protection Amino group + di-tert-butyl dicarbonate (Boc2O) Mild base (e.g., triethylamine) Formation of Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid
Coupling reactions Suzuki-Miyaura coupling with boronic acid derivatives Pd catalyst, base, solvent Introduction of 3,5-dimethoxyphenyl moiety or related aryl groups

Protecting the amino group facilitates subsequent transformations such as coupling reactions and allows for selective deprotection later in the synthesis.

Industrial Scale Synthesis and Process Optimization

Industrial production methods emphasize scalability, efficiency, and purity. Key features include:

  • Use of continuous flow reactors to enhance reaction control and throughput.
  • Elevated temperature and pressure conditions to increase reaction rates.
  • Automated systems for reagent addition and product isolation.
  • Purification techniques such as crystallization and chromatography to ensure high enantiomeric purity.

These methods enable the synthesis of this compound on a commercial scale with consistent quality.

Reaction Types and Chemical Transformations

The compound can undergo various chemical reactions, which are important for derivatization or further functionalization:

Reaction Type Reagents Typical Conditions Resulting Functional Group
Oxidation Potassium permanganate (KMnO4) Aqueous or organic solvents, controlled temperature Conversion of amino group to nitro group or oxidation of aromatic ring
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous ether solvents, low temperature Reduction of carboxylic acid to alcohol or nitrile to amine
Substitution Sodium hydride (NaH) + alkyl halides Aprotic solvents, inert atmosphere Nucleophilic substitution on methoxy groups or amino group

These transformations are useful for modifying the compound’s chemical properties or preparing derivatives for biological testing.

Research Findings and Supporting Data

  • The preparation of (R,S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid from racemic mixtures involves acid-catalyzed reactions in aqueous hydrobromic acid and acetic acid at elevated temperatures (150 °C), followed by purification steps such as recrystallization, yielding the desired amino acid with reasonable yield (~63%).
  • The use of chiral resolution techniques or asymmetric synthesis is critical to obtain the (R)-enantiomer with high optical purity.
  • Industrial patents describe the preparation of dipeptide derivatives involving 3-amino-3-arylpropanoic acids, highlighting the importance of stereochemistry and functionalization in bioactive compound development.

Summary Table: Preparation Methods Overview

Method Starting Material Key Reactions Conditions Yield/Notes
Classical multi-step synthesis 3,5-Dimethoxybenzaldehyde Aldehyde to nitrile, nitrile reduction, Strecker synthesis H2/Pd-C, KCN/NH4Cl, mild bases Moderate to high yield, requires chiral resolution
Boc-protection route Amino acid intermediate Boc protection, Suzuki coupling Boc2O, Pd catalyst, base Facilitates further functionalization, scalable
Acid-catalyzed racemic synthesis Racemic amino acid Acid hydrolysis in HBr/AcOH 150 °C, sealed tube ~63% yield, requires chiral separation
Industrial continuous flow Various optimized precursors Continuous hydrogenation, coupling, crystallization High pressure/temperature, automated High efficiency, suitable for scale-up

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy groups on the phenyl ring can participate in hydrophobic interactions, enhancing the binding affinity to target proteins.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in amino acid metabolism, such as aminotransferases.

    Receptors: It may interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to four key analogs (Table 1), highlighting differences in substituents, physical properties, and applications.

Table 1: Comparative Overview of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Availability
This compound 792183-19-8 C₁₁H₁₅NO₄ 225.24 3,5-Dimethoxyphenyl Not reported Discontinued
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid 34841-09-3 C₁₁H₁₅NO₄ 225.24 3,4-Dimethoxyphenyl 228°C Available (TCI America)
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 70702-47-5 C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl Not reported Available
(S)-3-(Fmoc-amino)-3-(3,5-dimethoxyphenyl)propanoic acid 501015-38-9 C₂₉H₃₀N₂O₆ 502.56 3,5-Dimethoxyphenyl + Fmoc Not reported Available (Accela)

Key Findings from Comparative Studies

Substituent Position and Physical Properties
  • 3,5- vs. 3,4-Dimethoxyphenyl Analogs :
    The positional isomerism of methoxy groups significantly impacts physical properties. The 3,4-dimethoxy analog (CAS 34841-09-3) has a reported melting point of 228°C , while data for the 3,5-isomer is unavailable. The symmetrical 3,5-substitution may enhance crystallinity due to reduced steric hindrance, though this requires experimental validation.

  • Electronic Effects: The electron-donating methoxy groups in both isomers increase lipophilicity compared to non-substituted phenyl analogs. However, the 3,5-isomer’s symmetry may lead to distinct electronic interactions in biological systems, such as altered binding affinities to enzymes or receptors.
Functional Group Replacements
  • Pyridin-3-yl vs. Dimethoxyphenyl :
    Replacing the dimethoxyphenyl group with a pyridin-3-yl moiety (CAS 70702-47-5) reduces molecular weight (166.18 vs. 225.24 g/mol) and introduces a basic nitrogen atom. This substitution likely enhances aqueous solubility but diminishes lipophilicity, impacting membrane permeability .

  • Protected Derivatives (Fmoc/Boc) : The Fmoc-protected analog (CAS 501015-38-9) is ~2.2× heavier than the parent compound due to the fluorenylmethyloxycarbonyl (Fmoc) group. Such derivatives are critical in solid-phase peptide synthesis, offering improved stability and orthogonal protection strategies .

Biological Activity

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (commonly referred to as DMAP) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both amino and methoxy groups, which contribute to its unique chemical reactivity and biological functions. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • An amino group (NH2-NH_2)
  • Two methoxy groups (OCH3-OCH_3)
  • A phenyl ring with two methoxy substituents

This structure allows the compound to engage in various interactions with biological macromolecules, influencing its activity.

The biological activity of DMAP is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with active sites on proteins, while the methoxy groups enhance hydrophobic interactions. This dual capability suggests that DMAP may modulate enzyme activity and influence cellular signaling pathways.

1. Cell Signaling Modulation

Research indicates that DMAP can modulate cell signaling pathways, particularly in plant systems, where it regulates glycolipid metabolism. This regulation is vital for maintaining energy balance and normal physiological functions within cells.

2. Neurotransmitter Modulation

DMAP is being studied for its potential role as a neurotransmitter modulator. This aspect is particularly relevant in understanding neurological disorders, as it may influence synaptic transmission and neuronal communication .

Applications in Research and Industry

Field Application
Biochemistry Investigated for amino acid metabolism and cellular functions
Pharmaceuticals Used as a building block for drug synthesis targeting the central nervous system
Neuroscience Studied for its role in neurotransmitter modulation
Natural Product Synthesis Employed in synthesizing natural products with potential therapeutic benefits

Case Studies

  • Peptide Synthesis : DMAP serves as a building block for peptide synthesis due to its structural attributes that mimic peptide structures essential for protein folding and stability.
  • Enzyme Interaction Studies : Preliminary findings suggest that DMAP can bind with specific enzymes, influencing their activity and stability. Such studies are crucial for understanding biochemical pathways and developing inhibitors or modulators.

Scientific Research Applications

Neuroscience Research

This compound is extensively studied for its potential role as a neurotransmitter modulator . Research indicates that it may influence synaptic functions and neuronal signaling pathways, which can provide insights into neurological disorders such as depression and anxiety disorders. Its structural similarity to neurotransmitters suggests it could be a valuable tool in understanding receptor interactions and neurotransmission dynamics .

Pharmaceutical Development

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid serves as a building block in the synthesis of novel drugs targeting the central nervous system. Its unique properties allow for the development of therapeutic agents that may offer improved efficacy and safety profiles compared to existing medications .

Case Study: Synthesis of CNS-Active Compounds

In a recent study, researchers utilized this compound to synthesize derivatives with enhanced binding affinity to specific neurotransmitter receptors. These derivatives demonstrated promising results in preclinical models for treating neurological conditions .

Biochemical Studies

The compound is instrumental in investigating amino acid metabolism and its effects on cellular functions. It aids in understanding metabolic disorders by providing insights into how amino acids influence cellular processes such as energy metabolism and protein synthesis .

Table 1: Comparison of Metabolic Effects

CompoundEffect on MetabolismPotential Applications
This compoundModulates amino acid metabolismMetabolic disorder treatments
Other Amino AcidsVaries widelyGeneral nutritional applications

Drug Formulation

The compound's chemical properties make it suitable for formulating medications with enhanced bioavailability. By improving the solubility and stability of drugs, it can significantly enhance their therapeutic effectiveness .

Example: Enhanced Bioavailability

In formulations where this compound is included, studies have shown improved absorption rates in animal models compared to traditional formulations lacking this compound .

Natural Product Synthesis

This compound is utilized in the synthesis of natural products , which can lead to the discovery of new compounds with beneficial properties. Its role as an intermediate in synthetic pathways allows researchers to explore novel bioactive compounds derived from natural sources .

Case Study: Discovery of New Natural Products

A recent project focused on using this compound to synthesize derivatives that mimic natural products known for their anti-inflammatory properties. The resulting compounds exhibited significant biological activity in vitro .

Q & A

Q. What are the optimal synthetic routes for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including asymmetric induction for the (R)-enantiomer. Key steps may include:

  • Friedel-Crafts alkylation to introduce the 3,5-dimethoxyphenyl group.
  • Enantioselective amination using chiral catalysts (e.g., Evans oxazolidinones) to establish the stereocenter .
  • Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during carboxylate formation .
    Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C for amination), and catalyst loading (1–5 mol%) to maximize yield and enantiomeric excess (ee).

Q. What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic methoxy groups (δ 3.7–3.8 ppm) and the α-amino acid moiety (δ 3.1–3.3 ppm for the chiral center) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 254.1 [M+H]⁺ validate the molecular formula (C₁₁H₁₅NO₄) .
  • HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity (>98% ee) .
  • X-ray crystallography for absolute configuration determination, particularly if novel derivatives are synthesized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in:

  • Assay conditions : Test solubility in PBS (pH 7.4) vs. DMSO, as aggregation in aqueous buffers can reduce apparent activity .
  • Enantiomeric purity : Biological activity may be enantiomer-specific; validate ee using chiral HPLC and compare (R)- vs. (S)-forms .
  • Cell line variability : Use multiple cell models (e.g., HEK293, HepG2) and orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

Q. What strategies are recommended for studying the compound’s role in enzymatic decarboxylation mechanisms?

  • Isotopic labeling : Use ¹³C-labeled carboxyl groups to track decarboxylation products via LC-MS .
  • Enzyme kinetics : Characterize kinetic parameters (Km, kcat) with UbiD-like decarboxylases under varying pH (4.5–7.0) to identify optimal activity .
  • Computational modeling : Perform DFT calculations to map the transition state of decarboxylation, focusing on steric effects from the 3,5-dimethoxy substituents .

Q. How can the compound’s potential as a precursor for bioactive derivatives be systematically explored?

  • Derivatization libraries : Synthesize analogs via:
    • Esterification of the carboxylate (e.g., methyl esters for improved membrane permeability).
    • N-acylation with acyl chlorides to probe receptor binding .
  • Structure-activity relationship (SAR) studies : Test derivatives in in vitro assays (e.g., kinase inhibition, antimicrobial activity) and correlate substituent effects with potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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